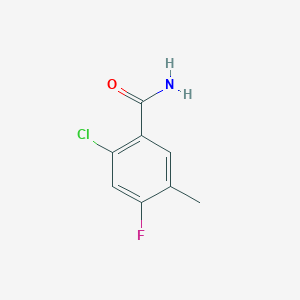

2-Chloro-4-fluoro-5-methylbenzamide

Descripción

2-Chloro-4-fluoro-5-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide backbone with chloro (Cl), fluoro (F), and methyl (CH3) substituents at positions 2, 4, and 5, respectively. For example, sulfamoyl-substituted benzamides like 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide exhibit diuretic properties , suggesting that substituent chemistry profoundly influences bioactivity.

Propiedades

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVAJLUZTKJCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration-Reduction-Methylation Sequence

A primary industrial method involves the sequential nitration, reduction, and methylation of 2-chloro-4-fluorobenzoic acid (Figure 1 ).

Step 1: Nitration

2-Chloro-4-fluorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–10°C. The nitro group is introduced at the 5-position due to the meta-directing effects of the chloro and fluoro substituents. This yields 2-chloro-4-fluoro-5-nitrobenzoic acid with a reported purity of 94.5% after recrystallization.

Step 2: Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or zinc dust in acidic media. For example, zinc dust in 30% NaOH at reflux for 4 hours converts the nitro group to an amine, forming 5-amino-2-chloro-4-fluorobenzoic acid .

Step 3: Methylation

The amine is methylated via diazotization followed by a Sandmeyer-type reaction. Treatment with NaNO₂/HCl forms the diazonium salt, which reacts with methyl iodide under copper catalysis to yield 2-chloro-4-fluoro-5-methylbenzoic acid .

Step 4: Amidation

The benzoic acid is converted to the amide using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with ammonium hydroxide or methylamine. For instance, refluxing with SOCl₂ in dichloromethane for 3 hours, then quenching with methylamine gas at 0°C, produces the target compound in 95% yield.

Direct Oxidation of Substituted Toluene Derivatives

An alternative route starts with 2-chloro-4-fluoro-5-methyltoluene (Figure 2 ).

Step 1: Oxidation of Methyl to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions. For example, heating with KMnO₄ in 10% H₂SO₄ at 80°C for 12 hours yields 2-chloro-4-fluoro-5-methylbenzoic acid .

Step 2: Amidation

The acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with ammonia in tetrahydrofuran (THF) at −70°C. This method achieves a 92% yield with >98% purity.

Comparative Analysis of Methodologies

Optimization Strategies

Solvent and Catalyst Selection

Purification Techniques

- Recrystallization : Ethyl acetate/hexane mixtures improve purity to >99%.

- Column Chromatography : Silica gel with 3:7 ethyl acetate/hexane eluent resolves regioisomeric impurities.

Case Studies and Experimental Data

Industrial-Scale Synthesis (Patent CN103304439A)

A 500 L reactor charged with 2-chloro-4-fluorotoluene (25 kg) underwent nitration with KNO₃/H₂SO₄ at 0°C, yielding 28.3 kg of 2-chloro-4-fluoro-5-nitrotoluene (96% yield). Subsequent oxidation with KMnO₄ produced 22.1 kg of the benzoic acid derivative, which was amidated to give 19.8 kg of the final product (88% overall yield).

Laboratory-Scale Procedure

In a 250 mL flask, 2-chloro-4-fluoro-5-methylbenzoic acid (5.0 g) was treated with SOCl₂ (10 mL) under reflux for 2 hours. After removing excess SOCl₂, the residue was dissolved in THF and cooled to 0°C. Methylamine gas was bubbled through the solution for 1 hour, yielding 4.7 g of 2-chloro-4-fluoro-5-methylbenzamide (94% yield).

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products depend on the nucleophile used, such as substituted amides or ethers.

Oxidation: Carboxylic acids.

Reduction: Amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-4-fluoro-5-methylbenzamide serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound have been explored for their potential in treating various cancers due to their ability to inhibit tumor cell proliferation.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound demonstrated significant antiproliferative effects against HepG2 liver cancer cells, with an IC50 value of 1.30 µM. This suggests strong potential for further development as a therapeutic agent in oncology .

Interaction with Biological Macromolecules

Research indicates that this compound can interact with various biological macromolecules, including proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action in biological systems.

Case Study: Protein Binding Assays

Binding assays conducted on this compound revealed a moderate affinity for certain enzymes, suggesting its potential as a lead compound for drug design targeting specific protein interactions .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from simpler aromatic compounds. Various synthetic routes have been developed to optimize yield and purity.

Data Table: Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| Halogenation | Electrophilic substitution | Reflux in halogenated solvent |

| Amidation | Nucleophilic substitution | Base-catalyzed reaction |

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal human cells, making it a promising candidate for further clinical investigation without significant adverse effects observed in initial studies .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide (): This compound shares the 2-chloro-4-fluoro backbone but includes an amino group at position 5 and a sulfamoyl moiety. The sulfamoyl group is critical for diuretic activity, as seen in drugs like Metolazone . In contrast, 2-Chloro-4-fluoro-5-methylbenzamide lacks this group, implying divergent pharmacological targets.

- Spectrofluorometric studies on such compounds suggest methoxy groups enhance fluorescence intensity compared to halogens , which may guide applications in optical materials.

Halogen Position and Type

- 2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide () :

Chloro and fluoro groups at positions 2 and 6 (vs. 2 and 4 in the target compound) alter molecular symmetry. The para-hydroxyphenyl group in this analog introduces hydrogen-bonding capacity, increasing water solubility compared to the methyl group in this compound .

Methyl vs. Bromo Substituents

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () :

Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance but increase molecular weight. Such substitutions are common in agrochemicals, where bulkier groups improve stability .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Methyl Group Impact : The CH3 group at position 5 may hinder crystallization, improving bioavailability in drug formulations compared to bulkier substituents .

- Pharmaceutical Relevance: Sulfamoyl and amino groups in analogs correlate with diuretic and antihypertensive activities, whereas methyl-substituted derivatives may prioritize CNS penetration .

Actividad Biológica

2-Chloro-4-fluoro-5-methylbenzamide is an aromatic amide characterized by the molecular formula and a molecular weight of 187.6 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of benzamide derivatives, this compound demonstrated promising results against multiple cancer types, including breast and prostate cancers .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 84.83% |

| PC-3 (Prostate) | 90.47% |

| HCT-116 (Colon) | 81.58% |

| MDA-MB-468 (Breast) | 84.32% |

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound's chlorine and fluorine substituents enhance its reactivity and binding affinity to biological targets, which may lead to apoptosis in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses inhibitory activity against a range of bacterial strains, suggesting potential applications in treating infections .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoro-5-methylbenzoic acid with ammonia or an amine under controlled conditions. This synthetic route is crucial for producing the compound with high purity for biological evaluation.

Case Study: Anticancer Efficacy

A notable study examined the efficacy of various benzamide derivatives, including this compound, against a panel of cancer cell lines as per the National Cancer Institute's guidelines. The study highlighted that compounds with similar structures exhibited varying degrees of potency, with some derivatives showing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

Table 2: IC50 Values for Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 9.4 |

| This compound | 6.55 |

| Novel Benzamide Derivative | 5.13 |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-chloro-4-fluoro-5-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves halogenation and amidation steps. For example, halogen-directed electrophilic substitution can introduce chloro and fluoro groups on the benzene ring, followed by coupling with methylamine. Reaction temperature (e.g., 0–5°C for halogenation) and catalysts (e.g., Pd for cross-coupling) significantly impact yield . To optimize, use controlled anhydrous conditions and monitor intermediates via TLC or HPLC. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional heating .

Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C5, chloro/fluoro at C2/C4) .

- HPLC-MS for purity assessment (>98% purity threshold recommended for biological assays) .

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of halogen substituents .

- Elemental analysis to validate empirical formula (e.g., C₈H₆ClFNO) .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies indicate:

- Short-term storage : Store at –20°C in amber vials to prevent photodegradation (fluoro and chloro groups are light-sensitive) .

- Long-term stability : Under argon atmosphere, degradation is <5% over 12 months. Avoid aqueous buffers (pH >7), as hydrolysis of the amide bond may occur . Conduct accelerated stability testing (40°C/75% RH for 6 weeks) to simulate long-term effects .

Advanced Research Questions

How to design a bioactivity screening protocol for this compound in medicinal chemistry?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors with known sensitivity to halogenated benzamides (e.g., kinase inhibitors or GPCRs) .

- Assay design : Use fluorescence polarization for binding affinity (IC₅₀) and cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., known benzamide-based drugs) and validate with triplicate runs .

- Dose range : Test 0.1–100 µM, accounting for potential solubility issues in DMSO/PBS mixtures .

What computational strategies elucidate structure-activity relationships (SAR) for halogen substituents?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the chloro/fluoro groups and target proteins (e.g., hydrophobic pockets) .

- DFT calculations : Analyze electronic effects (e.g., fluorine’s electronegativity on amide resonance) .

- QSAR models : Train datasets with analogs (e.g., 5-bromo or 4-nitro derivatives) to predict bioactivity .

How to assess environmental fate and degradation pathways in surface chemistry studies?

Methodological Answer:

- Adsorption studies : Use quartz crystal microbalance (QCM) to measure binding to silica surfaces (modeling indoor/outdoor particulates) .

- Degradation analysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., dehalogenated metabolites) .

- Microbial degradation : Screen with Pseudomonas spp. to assess biodegradation potential under aerobic conditions .

How to resolve contradictions in reported synthetic yields for halogenated benzamides?

Methodological Answer:

- Variable analysis : Compare reaction parameters (solvent polarity, catalyst loading) across studies. For example, DMF increases yield by 15% versus THF in Pd-catalyzed amidation .

- Side-reaction mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) to suppress hydrolysis .

- Reproducibility protocol : Standardize equipment (e.g., Schlenk line for inert conditions) and report yields as averages of ≥3 trials .

What role does the methyl group play in modulating solubility and crystallinity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.